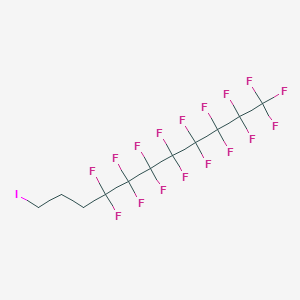

3-(Perfluorooctyl)propyl iodide

CAS No.: 200112-75-0

Cat. No.: VC2362008

Molecular Formula: C11H6F17I

Molecular Weight: 588.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200112-75-0 |

|---|---|

| Molecular Formula | C11H6F17I |

| Molecular Weight | 588.04 g/mol |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane |

| Standard InChI | InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 |

| Standard InChI Key | AXUBYTAXJHIPJO-UHFFFAOYSA-N |

| SMILES | C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI |

| Canonical SMILES | C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI |

Introduction

Basic Information and Nomenclature

3-(Perfluorooctyl)propyl iodide is identified by the CAS registry number 200112-75-0 and possesses the molecular formula C11H6F17I . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane, though it is known by several synonyms including 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl iodide and 1H,1H,2H,2H,3H,3H-perfluoroundecyl iodide .

The compound's structure consists of a perfluorinated octyl chain (C8F17) attached to a propyl group that terminates with an iodine atom . This structural arrangement confers unique chemical and physical properties that make it valuable for specialized applications in organic synthesis.

Structural Identification

The compound can be represented in various notations for computational and database purposes:

-

SMILES: C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI

-

InChI: InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2

These notations allow for unambiguous identification of the compound across different chemical databases and computational systems.

Physical and Chemical Properties

3-(Perfluorooctyl)propyl iodide exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. The comprehensive physical and chemical properties are presented in Table 1.

Table 1: Physical and Chemical Properties of 3-(Perfluorooctyl)propyl iodide

The physical properties of 3-(Perfluorooctyl)propyl iodide, particularly its relatively high boiling point compared to non-fluorinated analogs, can be attributed to the strong carbon-fluorine bonds in its structure . The high electronegativity of fluorine creates strong dipole moments within the molecule, contributing to its unique physical behavior.

Structural Features and Chemical Characteristics

3-(Perfluorooctyl)propyl iodide possesses several structural features that dictate its chemical behavior. The compound consists of three distinct segments: a perfluorinated octyl chain, a propyl linker, and a terminal iodide group.

Perfluorinated Chain

The perfluorooctyl segment (C8F17) is characterized by complete fluorination of the carbon backbone, where all hydrogen atoms have been replaced with fluorine atoms . This feature confers exceptional chemical stability due to the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. Additionally, the perfluorinated chain imparts both hydrophobic and lipophobic properties, making the compound useful in specialized applications .

Reactive Center

The terminal iodide group serves as a reactive center for various chemical transformations. The carbon-iodine bond is relatively weak compared to the carbon-fluorine bonds, making it susceptible to nucleophilic substitution reactions . This reactivity pattern allows 3-(Perfluorooctyl)propyl iodide to function as a valuable building block in organic synthesis, particularly for introducing perfluorinated chains into target molecules.

The compound is classified with the GHS07 symbol, indicating it may cause irritation to skin, eyes, and the respiratory system . As with many perfluorinated compounds, appropriate personal protective equipment should be used during handling to minimize exposure risks.

Synthetic Routes and Preparation

Several methods for synthesizing 3-(Perfluorooctyl)propyl iodide and related compounds have been documented in the scientific literature. These synthetic approaches provide insights into the preparation of this compound for various applications.

Synthesis of Related Compounds

Research by Korean scientists describes the synthesis of 3-(Perfluorooctyl)propan-2-ol from perfluorooctyl iodide via a two-step protocol involving propylene (PP) addition followed by hydrolysis . This study provides valuable insights that may be adapted for the synthesis of 3-(Perfluorooctyl)propyl iodide:

-

The addition reaction involved combining perfluorooctyl iodide (PFOI) with propylene gas in a high-pressure reactor, yielding an adduct with approximately 93% yield .

-

Optimal reaction conditions were investigated, finding that a temperature of 270°C with a reaction time of 2.5 hours and a reactant molar ratio of 2.0 produced the highest yield .

-

The concentration of the final product was increased to approximately 99% through fractional distillation .

This synthetic approach demonstrates the careful control of reaction parameters required for the successful preparation of perfluorinated compounds with specific functional groups.

Applications in Chemical Synthesis

3-(Perfluorooctyl)propyl iodide serves as a versatile building block in various synthetic applications due to its unique structural features and reactivity profile.

Preparation of Fluoroalkylalkylthiols

One significant application involves using 3-(Perfluorooctyl)propyl iodide as a starting material for the preparation of fluoroalkylalkylthiols through Zemplen deacylation . These fluoroalkylalkylthiols serve as valuable intermediates in organic synthesis, particularly for introducing fluorinated chains into target molecules.

Oligosaccharide Synthesis

Another important application is in automated fluorous-assisted solution-phase oligosaccharide synthesis, where 3-(Perfluorooctyl)propyl iodide plays a role in activating thioglycoside donors . This application is crucial for assembling complex carbohydrate structures with specific configurations and linkages.

Self-Assembled Fluorinated Organogelators

Research has explored the synthesis of alkyl- and perfluoroalkyl-containing urea and amide derivatives from amino acid derivatives using compounds similar to 3-(Perfluorooctyl)propyl iodide . These compounds have demonstrated gelation properties in various organic solvents, suggesting potential applications in materials science and surface modification.

Several scientific papers reference the use of 3-(Perfluorooctyl)propyl iodide:

-

Vincent, Jean-Marc; Rabion, Alain; Yachandra, Vittal K.; Fish, Richard H. in Angewandte Chemie, International Edition (1997)

-

Sinou, Denis; Pozzi, Gianluca; Hope, Eric G.; Stuart, Alison M. in Tetrahedron Letters (1999)

These publications suggest the compound's importance in various chemical applications and synthetic methodologies.

Toxicological Considerations

As a perfluoroalkyl compound, 3-(Perfluorooctyl)propyl iodide belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). While specific toxicological data for this compound is limited in the search results, general considerations for PFAS compounds are relevant.

Environmental Persistence

PFAS compounds are known for their environmental persistence due to the strength of the carbon-fluorine bonds, which resist degradation under typical environmental conditions . This persistence raises concerns about potential long-term environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume